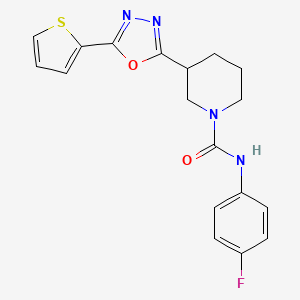

N-(4-氟苯基)-3-(5-(噻吩-2-基)-1,3,4-恶二唑-2-基)哌啶-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

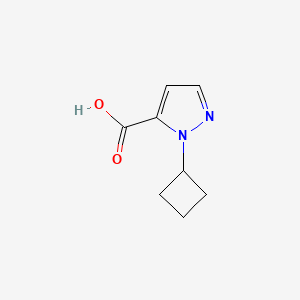

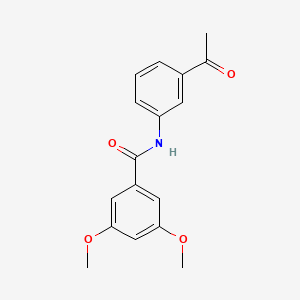

The compound N-(4-fluorophenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a derivative of the 1,3,4-oxadiazole class, which is known for its biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as the presence of the 1,3,4-oxadiazole moiety and a piperidine ring, which are common in this class of compounds .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with the formation of an intermediate, such as ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate, followed by conversion to a carbohydrazide and then to a 1,3,4-oxadiazol-2-thiol . The final step typically involves a reaction with substituted 2-bromoacetamides to yield the target compounds. While the exact synthesis of N-(4-fluorophenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is not detailed, it is likely to follow a similar pathway with appropriate substitutions to introduce the fluorophenyl and thiophenyl groups.

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a 1,3,4-oxadiazole ring, which is known to confer biological activity. The piperidine ring is another common feature, which can be modified with various substituents to optimize the compound's properties . The presence of a fluorophenyl group suggests potential interactions with biological targets due to the electronegativity of fluorine, which can affect the binding affinity and selectivity of the compound.

Chemical Reactions Analysis

Compounds with the 1,3,4-oxadiazole moiety have been shown to act as tubulin inhibitors, affecting cell proliferation by disrupting microtubule dynamics . The specific chemical reactions and interactions of N-(4-fluorophenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide with biological targets would need to be studied further, but it is likely to exhibit similar antiproliferative properties based on its structural features.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, related compounds in this class typically exhibit moderate to good solubility in polar aprotic solvents, which is important for their biological activity . The presence of the fluorine atom could influence the lipophilicity and overall pharmacokinetic profile of the compound, potentially enhancing its ability to penetrate biological membranes.

科学研究应用

合成与光谱分析

N-(4-氟苯基)-3-(5-(噻吩-2-基)-1,3,4-恶二唑-2-基)哌啶-1-甲酰胺及其衍生物因其潜在的生物活性而备受关注。例如,Khalid 等人(2016 年)合成了类似化合物的 N 取代衍生物,突出了 1,3,4-恶二唑化合物在生物活性研究中的重要性。合成涉及一系列步骤,包括使用苯磺酰氯和异烟肼乙酯,然后进行其他几个反应以获得目标化合物。这些化合物使用光谱数据(如 1 H-NMR、IR 和质谱)进行了表征(Khalid 等人,2016 年)。

生物活性概况

Krasavin 等人(2014 年)的一项研究发现,具有相似结构的 4-(1,2,4-恶二唑-5-基)哌啶-1-甲酰胺充当微管蛋白抑制剂。这一发现通过生化分析和观察处理过的白血病细胞系中分裂细胞数量增加得到证实。这表明在针对癌细胞的抗增殖剂中具有潜在应用(Krasavin 等人,2014 年)。

抗菌和抗微生物作用

带有 1,3,4-恶二唑部分的化合物因其抗微生物和抗菌特性而受到研究。例如,Başoğlu 等人(2013 年)合成了具有 1,3,4-恶二唑核的乙基 4-氨基-2-氟苯基哌嗪-1-羧酸酯,对各种微生物表现出良好至中等的抗微生物活性。这表明这些化合物在开发新型抗菌剂中的潜力(Başoğlu 等人,2013 年)。

抗癌特性

与 N-(4-氟苯基)-3-(5-(噻吩-2-基)-1,3,4-恶二唑-2-基)哌啶-1-甲酰胺相似的化合物的抗癌特性已在各种研究中得到探讨。Adimule 等人(2014 年)合成了含有 5-苯基噻吩部分的 1,3,4-恶二唑的新型衍生物,并评估了它们对几种细胞系的抗癌特性。这证明了此类化合物在开发新型抗癌疗法中的潜在作用(Adimule 等人,2014 年)。

属性

IUPAC Name |

N-(4-fluorophenyl)-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2S/c19-13-5-7-14(8-6-13)20-18(24)23-9-1-3-12(11-23)16-21-22-17(25-16)15-4-2-10-26-15/h2,4-8,10,12H,1,3,9,11H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCOAPAWHYMDLRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NC2=CC=C(C=C2)F)C3=NN=C(O3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2514989.png)

![1-[4-(3-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B2514995.png)

![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514998.png)

![3-Methyl-7,8-dihydro-6H-imidazo[2,1-c][1,2,4]triazin-4-one](/img/structure/B2515002.png)